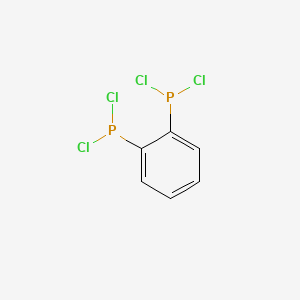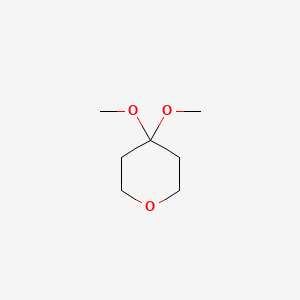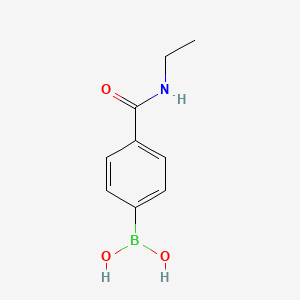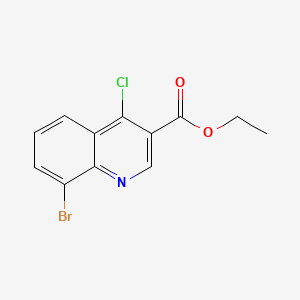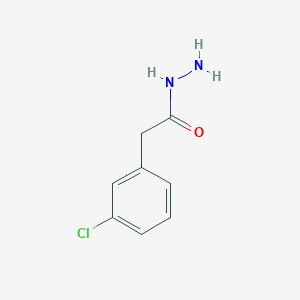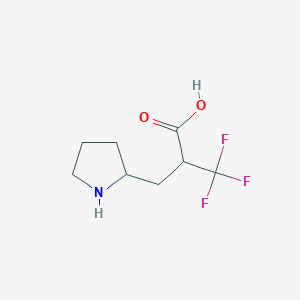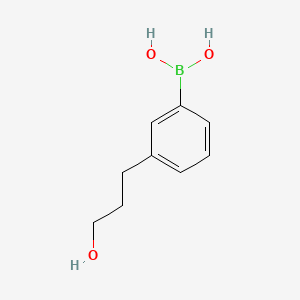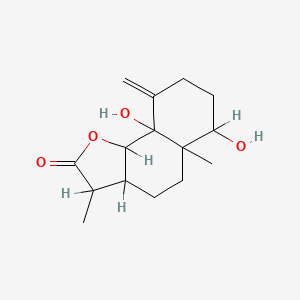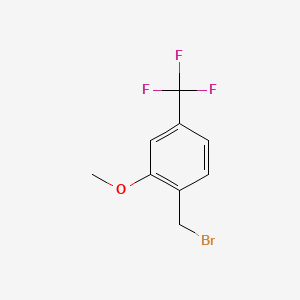
2-Chloro-5-(trifluoromethyl)cinnamic acid
Descripción general
Descripción
2-Chloro-5-(trifluoromethyl)cinnamic acid is an organic compound with the molecular formula C10H6ClF3O2 . It is a member of cinnamic acids and a member of (trifluoromethyl)benzenes . It is functionally related to a trans-cinnamic acid .
Molecular Structure Analysis
The molecular weight of 2-Chloro-5-(trifluoromethyl)cinnamic acid is 250.6 . Its IUPAC name is (2E)-3-[2-chloro-5-(trifluoromethyl)phenyl]-2-propenoic acid . The InChI key is BRSLZIOZUPZJMY-DAFODLJHSA-N .Physical And Chemical Properties Analysis
2-Chloro-5-(trifluoromethyl)cinnamic acid is a solid at ambient temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility are not available in the resources.Aplicaciones Científicas De Investigación
Antimicrobial Activity
2-Chloro-5-(trifluoromethyl)cinnamic acid has been studied for its antimicrobial properties. It’s a derivative of cinnamic acid, which is known to exhibit antimicrobial activity . This compound could potentially be used to develop new antimicrobial agents that are more effective against resistant strains of bacteria and other pathogens.
Anticancer Potential
Research has indicated that cinnamic acid derivatives can have potent anticancer activities . The specific structure of 2-Chloro-5-(trifluoromethyl)cinnamic acid allows for the possibility of it being used in the synthesis of new anticancer drugs, which could offer better efficacy and lower toxicity.
Antioxidant Properties
Cinnamic acid and its derivatives are known to terminate radical chain reactions by donating electrons, thus forming stable products . The trifluoromethyl group in 2-Chloro-5-(trifluoromethyl)cinnamic acid could enhance this property, making it a valuable compound for research into antioxidant therapies.
Neuroprotective Uses
Given the neuroprotective properties of cinnamic acid derivatives, 2-Chloro-5-(trifluoromethyl)cinnamic acid may be useful in the development of treatments for neurodegenerative diseases . Its ability to protect neuronal cells from damage could be pivotal in treating conditions like Alzheimer’s disease.
Anti-inflammatory Applications
The anti-inflammatory properties of cinnamic acid derivatives make them candidates for creating new anti-inflammatory drugs . 2-Chloro-5-(trifluoromethyl)cinnamic acid could be particularly effective due to its unique chemical structure.
Antidiabetic Research
Cinnamic acid derivatives have shown promise in antidiabetic research, with the potential to develop new treatments that regulate blood sugar levels more effectively . The specific attributes of 2-Chloro-5-(trifluoromethyl)cinnamic acid could be explored to enhance these effects.
Chemical Synthesis
In the field of chemical synthesis, 2-Chloro-5-(trifluoromethyl)cinnamic acid can be used as a building block for the synthesis of various organic compounds. Its reactive double bond and the electron-withdrawing trifluoromethyl group make it a versatile reagent in organic synthesis .
Material Science
Lastly, the compound’s unique properties may be utilized in material science research, particularly in the development of new polymers or coatings that require specific chemical functionalities for improved performance .
Mecanismo De Acción
Target of Action
The primary targets of 2-Chloro-5-(trifluoromethyl)cinnamic acid are currently unknown. This compound is a derivative of cinnamic acid, which is a central intermediate in the biosynthesis of a myriad of natural products . .
Biochemical Pathways
Cinnamic acid is involved in the biosynthesis of lignols, flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids . .
Propiedades
IUPAC Name |
(E)-3-[2-chloro-5-(trifluoromethyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3O2/c11-8-3-2-7(10(12,13)14)5-6(8)1-4-9(15)16/h1-5H,(H,15,16)/b4-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSLZIOZUPZJMY-DAFODLJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C=CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)/C=C/C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




